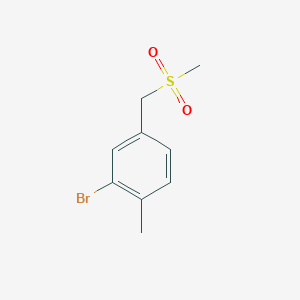
2-Bromo-1-methyl-4-((methylsulfonyl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-methyl-4-(methylsulfonyl)benzene: is a chemical compound with the following properties:
IUPAC Name: 2-bromo-1-methyl-4-(methylsulfonyl)benzene
Molecular Formula: CHBrOS
Molecular Weight: 249.13 g/mol
CAS Number: 702672-96-6
Description: It is a solid compound that is sealed in dry conditions and stored at room temperature.
Preparation Methods
The synthetic routes to prepare 2-bromo-1-methyl-4-(methylsulfonyl)benzene are not widely documented. industrial production methods may involve bromination of the corresponding methylsulfonyl benzene precursor. Specific reaction conditions and industrial-scale processes would require further investigation.
Chemical Reactions Analysis
2-Bromo-1-methyl-4-(methylsulfonyl)benzene can participate in various chemical reactions:
Bromination: The bromine atom at the 2-position makes it susceptible to nucleophilic substitution reactions.
Reduction: It can undergo reduction reactions, potentially yielding the corresponding methylsulfinyl benzene.
Substitution: The methylsulfonyl group can be substituted by various nucleophiles.
Common Reagents: Bromine, reducing agents, and nucleophiles.
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Investigating its potential pharmacological properties.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The exact mechanism by which 2-bromo-1-methyl-4-(methylsulfonyl)benzene exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While direct analogs are scarce, comparing its reactivity and properties with other brominated aromatic compounds can highlight its uniqueness.
Remember that this compound’s applications and mechanisms are still being explored, and additional research is essential for a comprehensive understanding.
Properties
Molecular Formula |
C9H11BrO2S |
|---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
2-bromo-1-methyl-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H11BrO2S/c1-7-3-4-8(5-9(7)10)6-13(2,11)12/h3-5H,6H2,1-2H3 |
InChI Key |
GAQXXCPSEMKHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


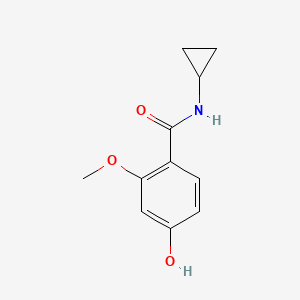
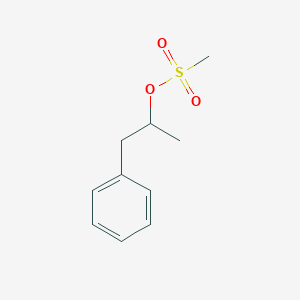


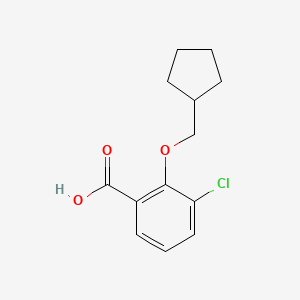
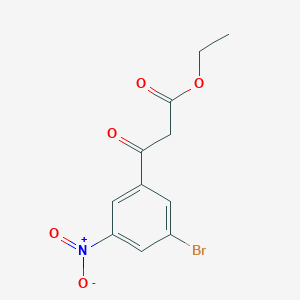
![Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073133.png)
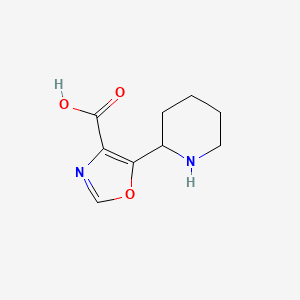
![2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)
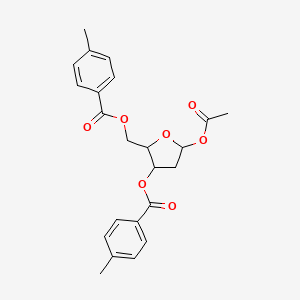

![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12073169.png)
![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine](/img/structure/B12073173.png)

